Nicotine salicylate

Description

Contextualization within Nicotine (B1678760) and Salicylic (B10762653) Acid Research

The study of nicotine salicylate (B1505791) is situated at the confluence of extensive research on nicotine and salicylic acid. Nicotine, a natural alkaloid found predominantly in the tobacco plant (Nicotiana tabacum), is a well-documented psychoactive compound that acts on nicotinic cholinergic receptors in the central nervous system. ncats.io Research on nicotine is vast, covering its addictive properties, its role in smoking withdrawal symptoms, and its potential therapeutic applications. ncats.io A significant portion of nicotine research is dedicated to developing alternative nicotine delivery systems, such as electronic cigarettes and nicotine replacement therapies, which aim to mitigate the harm associated with tobacco combustion. googleapis.com

Salicylic acid, on the other hand, is a beta-hydroxy acid widely recognized for its use in dermatology and as the primary metabolite of acetylsalicylic acid (aspirin). Its research context is rich with studies on its anti-inflammatory, analgesic, and antipyretic properties. biosynth.com In the context of forming salts, the acidity of salicylic acid allows it to react with a base like nicotine. The formation of nicotine salts, including nicotine salicylate, is a key area of innovation in electronic cigarettes. researchgate.net These salts are generally less harsh to inhale than the freebase form of nicotine, which can improve the sensory experience for users. nih.gov Therefore, research into this compound builds upon the foundational knowledge of both nicotine's pharmacology and the chemical properties of salicylic acid to explore new frontiers in nicotine delivery and formulation. researchgate.netnih.gov

Academic Significance and Research Gaps

The academic significance of this compound lies primarily in its application within the field of nicotine delivery systems, particularly in e-liquids for electronic cigarettes. researchgate.net The formation of a salt from freebase nicotine and an acid like salicylic acid alters the chemical properties of the nicotine, which in turn affects its delivery and physiological impact. Research has shown that different nicotine salts can have varying effects on the appeal and sensory attributes of e-cigarette aerosols. researchgate.net For instance, nicotine salts are often perceived as smoother and less harsh than freebase nicotine, which is a significant factor in user experience. nih.gov

Recent studies have begun to explore the toxicological profiles of various nicotine salts. For example, in vitro research on human bronchial epithelial cells indicated that aerosols from this compound and nicotine benzoate (B1203000) increased the production of interleukin-8 (IL-8), a pro-inflammatory marker, more than freebase nicotine did. nih.gov Interestingly, the same study noted that nicotine benzoate exposure led to a significant increase in markers of oxidative stress, while this compound did not, a difference that may be attributable to the antioxidant properties of salicylic acid. nih.gov

Despite these findings, significant research gaps remain. There is a need for more comprehensive comparative studies on the pharmacokinetic profiles of different nicotine salts, including salicylate, to understand how they affect the speed and efficiency of nicotine absorption in the body. nih.gov While the crystal structure of the ortho-isomer of this compound has been investigated, further research into its solid-state properties and those of its isomers, like nicotine m-salicylate, could offer valuable insights. patsnap.com Additionally, more in-depth investigation is needed to understand the long-term stability and degradation pathways of this compound under various conditions. The precise molecular interactions between this compound and neuronal nicotinic acetylcholine (B1216132) receptors also warrant further study to fully characterize its pharmacological activity.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀N₂O₃ | biosynth.com |

| Molecular Weight | 300.35 g/mol | biosynth.comnih.gov |

| Appearance | White crystalline solid | nih.govchemicalbook.com |

| Melting Point | 112-115 °C | biosynth.comchemicalbook.com |

| Solubility | Soluble in water | nih.govchemicalbook.com |

| CAS Number | 29790-52-1 | biosynth.com |

Structure

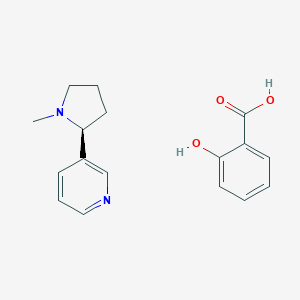

2D Structure

Properties

IUPAC Name |

2-hydroxybenzoic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.C7H6O3/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;8-6-4-2-1-3-5(6)7(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-4,8H,(H,9,10)/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBWPBUAKCMKNS-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2.C7H6O3, C17H20N2O3 | |

| Record name | NICOTINE SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075319 | |

| Record name | Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nicotine salicylate appears as a white crystalline solid. Combustible. Toxic by inhalation (dust, etc.) and may be toxic by skin absorption. Produces toxic oxides of nitrogen during combustion. | |

| Record name | NICOTINE SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

29790-52-1 | |

| Record name | NICOTINE SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nicotine salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29790-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotine salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029790521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotine salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINE SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/744Q1CL77H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Structural Aspects in Research

Laboratory-Scale Synthesis Protocols

The synthesis of nicotine (B1678760) salicylate (B1505791) on a laboratory scale is primarily achieved through direct acid-base neutralization. This method is efficient and yields a crystalline product that can be further purified.

Acid-Base Reaction Methodologies

The principal method for synthesizing nicotine salicylate involves a straightforward acid-base reaction between nicotine (a weak base) and salicylic (B10762653) acid (a weak acid). In a typical laboratory procedure, equimolar amounts of nicotine and salicylic acid are combined in a suitable solvent, often anhydrous ethanol. The reaction is an exothermic process that leads to the formation of the salt.

The general reaction is as follows: C₁₀H₁₄N₂ (Nicotine) + C₇H₆O₃ (Salicylic Acid) → C₁₇H₂₀N₂O₃ (this compound)

Control of reaction conditions such as temperature and pH is crucial for maximizing yield and purity. For instance, maintaining a pH between 6 and 7 helps facilitate the precipitation of the salt. Following the initial reaction, the solution may be cooled or treated with a non-polar solvent like ethyl acetate or ether to induce crystallization. The resulting white crystalline solid is then collected by filtration and dried. Recrystallization from a suitable solvent, such as ethanol or ethyl acetate, is a common final step to achieve a high-purity product. brightspotcdn.com

A patent for a related compound, nicotine meta-salicylate, describes a similar process where m-salicylic acid is dissolved in ethanol, and nicotine is added dropwise at room temperature. The solution is then concentrated by rotary evaporation, and ethyl acetate is added to facilitate the formation of a solid product upon cooling. google.com

Table 1: Example Synthesis Parameters

| Parameter | Description | Source |

|---|---|---|

| Reactants | (S)-Nicotine (freebase) and Salicylic Acid | |

| Solvent | Anhydrous Ethanol | |

| Stoichiometry | Equimolar (1:1 ratio) | iucr.org |

| pH Control | Maintained between 6–7 | |

| Product Isolation | Precipitation/Crystallization, followed by filtration | brightspotcdn.com |

| Purification | Recrystallization from ethanol or ethyl acetate | brightspotcdn.com |

Reaction Monitoring Techniques

To ensure the reaction has proceeded to completion, researchers employ various monitoring techniques. A common and effective method is Thin-Layer Chromatography (TLC). By spotting the reaction mixture on a TLC plate alongside the starting materials (nicotine and salicylic acid), the progress can be visualized. The disappearance of the reactant spots and the appearance of a new spot corresponding to the product indicate the completion of the reaction. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used as an online monitoring tool to provide real-time insight into reaction kinetics and endpoints by observing changes in the signals of reactants and products. magritek.com

Structural Characterization in Research

Once synthesized, the identity and purity of this compound must be rigorously confirmed. This is accomplished through a combination of spectroscopic analysis and purity validation techniques.

Spectroscopic Methods for Structure Confirmation

Several spectroscopic methods are employed to confirm the molecular structure of this compound.

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The formation of the salt is confirmed by the appearance of a characteristic peak for the salicylate's carboxylate group (COO⁻) around 1650 cm⁻¹ and the peak for nicotine's pyridine ring, observed around 1580 cm⁻¹. These spectra provide a unique "fingerprint" for the compound, confirming the ionic interaction between the acid and base. prisminltd.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the molecule. prisminltd.comresearchgate.net The spectra provide information on the chemical environment of each proton and carbon atom. In the formation of this compound, the protonation of one of nicotine's nitrogen atoms leads to characteristic shifts in the NMR signals of nearby protons, particularly those on the pyridine and pyrrolidine rings, confirming the salt's formation. researchgate.net

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation patterns, further confirming its identity. prisminltd.com

X-ray Crystallography : Detailed structural information has been obtained from single-crystal X-ray diffraction studies. Research has shown that in the 1:1 complex, the nicotine molecule is protonated at the pyrrolidine nitrogen. This quaternary ammonium cation forms a hydrogen bond with the salicylate anion. iucr.org The crystal structure of the 1:1 complex of nicotine-salicylic acid is monoclinic, with the space group P2₁. iucr.org

Table 2: Key Spectroscopic Data for this compound

| Technique | Observed Feature | Significance | Source |

|---|---|---|---|

| FTIR | Peak at ~1650 cm⁻¹ | Confirms Salicylate Carboxylate (COO⁻) group | |

| FTIR | Peak at ~1580 cm⁻¹ | Confirms Nicotine's Pyridine Ring | |

| X-ray Crystallography | N⁺(H)---O⁻ hydrogen bond distance of 2.627 Å | Confirms ionic bond and structure of the complex | iucr.org |

| X-ray Crystallography | Monoclinic crystal system, space group P2₁ | Defines the solid-state structure | iucr.org |

Purity Validation Techniques

Ensuring the purity of the synthesized this compound is critical for research applications.

High-Performance Liquid Chromatography (HPLC) : HPLC is the most common method for determining the chromatographic purity of this compound. prisminltd.com A reversed-phase C18 column is often used with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724). google.comprisminltd.com Detection is typically performed using a UV detector. This technique separates the main compound from any impurities or unreacted starting materials, allowing for precise quantification of purity, which is often required to be greater than 95% or 98%. lgcstandards.comlgcstandards.comwho.int

Gas Chromatography (GC) : GC is particularly useful for quantifying residual solvents that may be present from the synthesis and purification process, such as ethanol or ethyl acetate. It can also be used to determine the nicotine content in the salt form. iteh.ai

Nicotine Salt Formation Principles

Nicotine salts are formed through the chemical reaction of nicotine, which is a weak base, with an acid. smoke-free.ca Nicotine in its natural state, known as freebase nicotine, has a pH above 7. smoke-free.ca This alkalinity can cause a harsh sensation when inhaled. smoke-free.cawikipedia.org

The formation of a nicotine salt involves the donation of a proton (H⁺) from an acid to one of the nitrogen atoms on the nicotine molecule. Nicotine has two nitrogen atoms, one in the pyridine ring and a more basic one in the pyrrolidine ring. In a 1:1 salt like this compound, the protonation occurs at the more basic nitrogen of the N-methylpyrrolidine ring. researchgate.net This process creates a more stable compound with a lower pH. smoke-free.cathevapeist.co.uk

The choice of acid (e.g., salicylic acid, benzoic acid, lactic acid) influences the final properties of the salt, such as its stability and sensory characteristics. wikipedia.orgthevapeist.co.ukbroughton-group.com The resulting salt is chemically more stable than freebase nicotine, which contributes to a longer shelf life. thevapeist.co.uk This acid-base reaction is a fundamental principle used to modify the chemical and physical properties of nicotine for various applications.

Acid-to-Base Ratios and Stability

The stoichiometry between the acidic and basic components is a critical factor that governs the stability and physicochemical properties of nicotine salts. For this compound, the acid-to-base ratio directly influences the pH of the system, which in turn affects its degradation profile. Research indicates that this compound exhibits pH-dependent stability, with rapid degradation observed at a pH greater than 8, primarily due to the hydrolysis of the ester bond.

The most commonly researched form of this compound is a 1:1 molecular complex. iucr.org In this configuration, one molecule of salicylic acid reacts with one molecule of nicotine. The formation of this 1:1 salt results in a crystalline solid, which has been structurally characterized. iucr.org The stability of this crystalline form is attributed to the specific hydrogen bonding between the protonated nicotine cation and the salicylate anion. iucr.org

While specific studies on varying acid-to-base ratios for this compound are not extensively detailed in the available research, studies on analogous nicotine salts, such as nicotine benzoate (B1203000), provide insight into the effects of stoichiometry. Research on nicotine benzoate salts with varying nicotine-to-acid ratios (1:2, 1:1, and 2:1) demonstrated that the concentration of the acid has a significant impact on the chemical properties of the resulting mixture. Specifically, the yield of reactive oxygen species (ROS) was found to increase with a higher concentration of benzoic acid (a lower nicotine-to-acid ratio). researchgate.netnih.gov This suggests that the molar ratio of acid to base is a key parameter in determining the chemical reactivity and stability of the nicotine salt.

The principle that a higher acid concentration can alter the chemical environment and reactivity is illustrated by research on nicotine salts used in e-liquids. The table below, derived from a study on nicotine benzoate, shows how changing the molar ratio affects the solution's pH and its propensity to form free radicals.

| Nicotine to Benzoic Acid Molar Ratio | Approximate pH | Relative Reactive Oxygen Species (ROS) Yield |

|---|---|---|

| 1:2 | ~4 | High |

| 1:1 | ~7 | Moderate |

| 2:1 | ~8 | Low |

This data is based on studies of nicotine benzoate and is presented to illustrate the principle of how acid-to-base ratios can influence the properties of nicotine salts. nih.gov

Influence of Acid Structure and Functionality

The formation and properties of nicotine salts are highly dependent on the structure and functionality of the acid used. researchgate.net Salicylic acid, as a benzoic-type acid, typically forms 1:1 salts with nicotine by binding to the more basic nitrogen atom in the N-methylpyrrolidine ring. researchgate.net

The functionality of the acid plays a significant role in the chemical properties of the salt. When compared to nicotine salts formed with other organic acids, this compound exhibits distinct characteristics. For instance, research on free radical generation from various nicotine salts found that aerosols from this compound e-liquids produced fewer reactive oxygen species (ROS) than those from freebase nicotine. nih.gov This effect was notably different from nicotine benzoate, which produced the highest ROS yield among several acids tested. nih.gov This difference is attributed to the antioxidant properties of the salicylic acid moiety, a function directly related to its phenolic hydroxyl group, which is absent in benzoic acid. nih.gov

The position of functional groups on the acid's aromatic ring also impacts the salt's stability. A study comparing nicotine ortho-salicylate (standard salicylic acid) with nicotine meta-salicylate found that the meta-isomer exhibited greater thermal stability. googleapis.com At storage temperatures between 40-60°C, the mass loss from nicotine meta-salicylate was two to three times less than that from the ortho-salicylate form, indicating that the isomeric structure of the acid is a key determinant of the salt's physical stability. googleapis.com

| Nicotine Salt | Acid Used | Key Structural/Functional Feature of Acid | Observed Property/Effect |

|---|---|---|---|

| This compound (ortho) | Salicylic Acid | Ortho-hydroxyl group | Lower ROS generation compared to freebase nicotine, potentially due to antioxidant properties. nih.govnih.gov |

| Nicotine Benzoate | Benzoic Acid | Lacks hydroxyl group | Significantly higher ROS generation compared to other nicotine salts. nih.gov |

| This compound (meta) | meta-Salicylic Acid | Meta-hydroxyl group | Greater thermal stability and less mass loss over time compared to the ortho-isomer. googleapis.com |

Pharmacological Research of Nicotine Salicylate

Mechanisms of Action

The way in which nicotine (B1678760) salicylate (B1505791) exerts its effects is a multi-faceted process, beginning with the interaction of the nicotine moiety with specific receptors in the nervous system and culminating in the release of various neurotransmitters.

Nicotinic Acetylcholine (B1216132) Receptor Agonism

The primary mechanism of action for the nicotine component of nicotine salicylate is its role as an agonist at nicotinic acetylcholine receptors (nAChRs) drugbank.comwikipedia.org. These receptors are ligand-gated ion channels located in the central and peripheral nervous systems wikipedia.orgyoutube.com. In their natural physiological role, nAChRs are activated by the neurotransmitter acetylcholine wikipedia.orgyoutube.com. Nicotine mimics the action of acetylcholine, binding to these receptors and causing them to open, which allows an influx of cations like sodium and calcium into the neuron drugbank.comyoutube.com. This influx leads to depolarization of the cell membrane and the propagation of a nerve signal drugbank.com. Nicotine is considered the prototypical agonist for these receptors drugbank.com.

Receptor Subtype Interactions (e.g., α4β2)

Neuronal nAChRs are composed of various subunits, and the specific combination of these subunits determines the receptor's properties and affinity for nicotine. The α4β2 subtype is the most abundant nAChR in the central nervous system and exhibits the highest affinity for nicotine nih.govnih.govnih.gov. The interaction between nicotine and the α4β2 nAChR is particularly critical for its psychoactive and addictive effects nih.govnih.gov. Studies using mice with deletions of the α4 or β2 subunits have confirmed that these receptors are essential for mediating many of nicotine's behavioral effects nih.gov. The binding of nicotine to α4β2* nAChRs (where the asterisk indicates the potential presence of other subunits) endogenously modulates neuronal excitability nih.gov. The concentration of nicotine reached during tobacco use is sufficient to primarily activate and subsequently inactivate these high-affinity α4β2* receptors frontiersin.org.

Effects on Neurotransmitter Release (e.g., Dopamine)

A key consequence of nAChR activation by nicotine is the release of various neurotransmitters drugbank.com. The most studied of these is dopamine (B1211576) (DA), a neurotransmitter central to the brain's reward system nih.govnih.gov. Nicotine acts on nAChRs, including the α4β2 subtype, located on dopaminergic neurons in the ventral tegmental area (VTA) of the brain drugbank.comnih.gov. This activation increases the firing rate of these neurons, leading to the release of dopamine in the nucleus accumbens (NAc) drugbank.comnih.govnih.gov. This release of dopamine is associated with feelings of pleasure and reinforcement, which are central to the addiction process nih.govfrontiersin.org. Studies have demonstrated a direct link between nicotine administration and increased dopamine levels in the NAc nih.govnih.govresearchgate.net. Research has shown that different nicotine salts can all increase the release of dopamine in the NAc, and this effect is directly proportional to the level of nicotine in the blood nih.gov.

Pharmacokinetic Studies

Pharmacokinetics describes how a substance is absorbed, distributed, metabolized, and excreted by the body. For this compound, research has focused on how its salt form affects its absorption into the bloodstream.

Absorption Profiles and Bioavailability

The absorption profile of nicotine can be significantly influenced by its chemical form. Nicotine salts are developed to alter the delivery and sensory experience of nicotine. The protonation of nicotine in a salt like this compound is thought to play a significant role in its absorption nih.gov.

Contradictory research outcomes exist regarding whether freebase or protonated nicotine is absorbed more efficiently nih.gov. However, several studies indicate that nicotine salts can be absorbed more rapidly than freebase nicotine. In one animal model study, the time to reach maximum plasma concentration (Tmax) for nicotine salts (including benzoate (B1203000), lactate, and tartrate) was shorter than that of freebase nicotine nih.gov. This suggests a faster rate of absorption. While specific data for this compound is limited, the general principle is that the salt form can enhance the speed of nicotine uptake cometovape.commakemyvape.co.uk. The bioavailability of nicotine delivered via the oromucosal route is estimated to be relatively low, around 30-40%, due to extensive first-pass metabolism in the liver for any portion that is swallowed food.gov.uk.

The following table summarizes comparative pharmacokinetic findings from animal studies for nicotine salts versus freebase nicotine.

| Pharmacokinetic Parameter | Nicotine Freebase | Nicotine Salts (General) | Research Finding |

| Tmax (Time to Peak Concentration) | Longer | Shorter | Studies in animal models show that the Tmax of nicotine salts (e.g., tartrate, benzoate, lactate) was shorter than that of freebase nicotine, indicating more rapid absorption nih.gov. |

| Cmax (Peak Concentration) | Higher | Lower | At an equivalent dose of 1 mg/kg in animal models, the peak plasma nicotine concentration of freebase nicotine was found to be approximately two times higher than that of nicotine salts nih.gov. |

| Absorption Rate | Slower | Faster | Nicotine benzoate is noted for faster nicotine absorption compared to freebase nicotine cometovape.commakemyvape.co.uk. |

Influence of Lipophilicity on Mucosal Absorption

The passage of chemical compounds across biological membranes, such as the oral mucosa, is significantly influenced by their physicochemical properties, particularly lipophilicity. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), describes a compound's ability to dissolve in fats, oils, and lipids. This characteristic is a critical determinant of how readily a substance can traverse the lipid-rich barriers of mucosal tissues.

The buccal mucosa, the lining of the inside of the cheek, presents a multilayered squamous epithelium that acts as the primary barrier to drug absorption. nih.gov The intercellular spaces of this tissue are rich in polar lipids, including phospholipids (B1166683) and glycosylceramides. nih.govresearchgate.net Consequently, the absorption of substances through the buccal mucosa can occur via two primary routes: the lipoidal pathway, which involves movement through the lipid components of the cell membranes and intercellular spaces, and the aqueous pathway. nih.govresearchgate.net

For a compound like this compound, its lipophilicity plays a crucial role in its ability to partition into and diffuse across this lipid barrier. A higher degree of lipophilicity generally correlates with enhanced permeability through the mucosal membrane. researchgate.net However, the relationship is not always linear, as excessive lipophilicity can sometimes hinder absorption by causing the compound to be retained within the lipid layers of the mucosa.

Comparative Pharmacokinetics of Nicotine Salts

Recent pharmacological research has focused on comparing the pharmacokinetic profiles of various nicotine salts to that of freebase nicotine. These studies are crucial for understanding how different formulations affect the rate and extent of nicotine absorption.

A study comparing nicotine lactate, nicotine tartrate, nicotine benzoate, and freebase nicotine administered subcutaneously in rats revealed significant differences in their pharmacokinetic parameters. coresta.orgresearchgate.net While rapid absorption was observed for all forms, nicotine benzoate (NB) exhibited the shortest time to reach maximum plasma concentration (Tmax), whereas freebase nicotine (FBN) had the longest Tmax. coresta.orgresearchgate.net Interestingly, the metabolic rate and clearance of nicotine were lower for FBN, suggesting that it remains in the body longer than the salt forms. coresta.orgresearchgate.net

Furthermore, studies involving inhaled nicotine salt and free-base formulations delivered via e-cigarettes have shown that nicotine salt formulations can lead to higher blood nicotine concentrations compared to free-base formulations at the same nicotine concentration. oup.com This increased absorption with nicotine salts could be attributed to factors such as reduced irritation at higher concentrations, allowing for greater inhalation and deposition in the respiratory tract. oup.com

Animal model studies have also suggested that the pharmacokinetic differences between nicotine freebase and nicotine salts can influence reinforcement-related behaviors. mssm.edunih.gov Three nicotine salts—nicotine benzoate, nicotine lactate, and nicotine tartrate—were found to result in greater reinforcement-related behaviors in rats compared to freebase nicotine. mssm.edunih.gov These behavioral differences are thought to be linked to the distinct in vivo pharmacokinetic profiles of the different nicotine forms. mssm.edunih.gov

| Nicotine Form | Tmax | Metabolic Rate/Clearance | Reinforcement Behavior (Animal Models) |

|---|---|---|---|

| Freebase Nicotine (FBN) | Longest | Decreased | Less than salts |

| Nicotine Benzoate (NB) | Shortest | Higher than FBN | Greater than FBN |

| Nicotine Lactate | Shorter than FBN | Higher than FBN | Greater than FBN |

| Nicotine Tartrate | Shorter than FBN | Higher than FBN | Greater than FBN |

Metabolism and Excretion Pathways

The metabolism of nicotine, the primary active component of this compound, is a complex process primarily occurring in the liver. scbt.comnih.gov Up to 90% of absorbed nicotine is metabolized by the liver, with smaller contributions from the kidneys, lungs, and brain. scbt.comnih.gov The primary enzyme system responsible for nicotine metabolism is the cytochrome P450 (CYP) system, with the CYP2A6 enzyme playing a key role. nih.gov

The major metabolic pathway involves the conversion of nicotine to cotinine, a process predominantly catalyzed by CYP2A6. nih.govresearchgate.net Cotinine is then further metabolized to trans-3'-hydroxycotinine, which is the most abundant nicotine metabolite found in urine. nih.gov Other enzymes involved in nicotine metabolism include UDP-glucuronosyltransferases, cytosolic aldehyde oxidase, amine N-methyltransferase, and flavin-containing monooxygenase 3. nih.gov

The excretion of nicotine and its metabolites occurs primarily through the kidneys into the urine. scbt.com The rate of urinary excretion is highly dependent on the pH of the urine. scbt.com In acidic urine (pH 5.5 or lower), approximately 23% of nicotine is excreted unchanged. scbt.com However, in alkaline urine (pH 8), this amount drops to only 2%. scbt.com This pH-dependent excretion is a critical aspect of nicotine's clearance from the body.

The salicylate component of this compound also undergoes metabolism and excretion. The liver metabolizes salicylates, and the resulting inactive metabolites are then excreted by the kidneys. nih.gov

Clearance Mechanisms

The clearance of nicotine and salicylate from the body involves several mechanisms, with renal clearance being a significant pathway. Renal clearance is influenced by glomerular filtration, active tubular secretion, and passive tubular reabsorption. scribd.com

For nicotine, the effect of urinary pH on its total clearance is almost entirely due to changes in renal clearance. scbt.com As mentioned previously, acidic urine promotes the excretion of unchanged nicotine, while alkaline urine leads to greater reabsorption and consequently lower renal clearance.

The clearance of salicylates is also a complex process influenced by factors such as plasma protein binding and metabolic pathways. nih.gov At therapeutic concentrations, the clearance of salicylates can be affected by the saturation of metabolic pathways. nih.gov As salicylate levels increase, these pathways can become saturated, leading to a shift from first-order to zero-order elimination kinetics, which can delay elimination. nih.gov Alkalinization of the urine is a clinical strategy used to enhance the renal clearance of salicylates. medscape.com By increasing the urine pH, the reabsorption of salicylic (B10762653) acid from the renal tubules is reduced, leading to a significant increase in its excretion. medscape.com

Pharmacodynamic Research

Central Nervous System Stimulation

Nicotine exerts significant effects on the central nervous system (CNS). nih.gov These effects are mediated through its action as an agonist at nicotinic acetylcholine receptors (nAChRs), which are widely distributed throughout the brain. brainfacts.org The binding of nicotine to these receptors leads to the release of various neurotransmitters, resulting in a range of physiological and psychological effects. nih.gov

The impact of nicotine on the CNS is neuroregulatory, influencing biochemical and physiological functions. nih.gov Upon inhalation, nicotine rapidly enters the bloodstream and reaches the brain, where it stimulates the release of neurotransmitters such as norepinephrine (B1679862) and epinephrine, and alters the bioavailability of dopamine. nih.gov These neurochemical changes contribute to the stimulant effects of nicotine.

Research has shown that nicotine can have differential effects on neural stem and progenitor cells depending on their location and maturation stage. mdpi.com For instance, nicotine has been found to enhance the proliferation of neural precursors in the subventricular zone (SVZ) of the brain. mdpi.com

Nicotine's interaction with the parasympathetic and sympathetic nervous systems is complex. It acts on nicotinic acetylcholine receptors on postganglionic neurons of both systems. quora.com While it is a stimulant, its effects can be perceived as calming or relaxing, which is partly attributed to its actions on the parasympathetic nervous system and the release of "feel-good" neurotransmitters. quora.com

Reward System Activation

A crucial aspect of nicotine's pharmacodynamics is its ability to activate the brain's reward system. nih.govresearchgate.net This activation is a key factor in the reinforcing properties of nicotine. The reward pathway, which includes the ventral tegmental area (VTA), the nucleus accumbens (NAc), and the prefrontal cortex, is rich in dopaminergic neurons. brainfacts.org

Nicotine stimulates the release of dopamine in the nucleus accumbens, a critical event in producing feelings of pleasure and reward. brainfacts.orgnih.gov This dopamine release is a primary mechanism through which nicotine reinforces its own administration. researchgate.net The pleasurable sensations derived from the surge in dopamine create a desire for repeated exposure. brainfacts.org

Studies in animal models have demonstrated that nicotine self-administration leads to an increased sensitivity of the brain's reward systems. nih.govresearchgate.net This is observed as a lowering of the threshold for intracranial self-stimulation (ICSS) following nicotine administration. nih.govresearchgate.net This enhanced sensitivity of the reward system can be long-lasting, persisting even after nicotine administration has ceased. nih.govresearchgate.net

Effects on Cognitive Functions

The cognitive effects of this compound are primarily attributed to the nicotine component. Nicotine is a psychoactive compound that acts as an agonist at nicotinic acetylcholine receptors (nAChRs) found throughout the central and peripheral nervous systems. youtube.com Its interaction with these receptors leads to the release of various neurotransmitters, which is believed to be the basis for its effects on cognitive function. youtube.com

Research has shown that nicotine can positively influence several cognitive domains. Preclinical and human studies have demonstrated that nicotine administration can lead to improvements in attention, working memory, fine motor skills, and episodic memory functions. nih.govnih.goveurekaselect.com The cognitive-enhancing effects of nicotine are mediated by specific subunits of the nAChR, particularly the α4, β2, and α7 subunits. nih.govnih.gov

The underlying mechanism for these cognitive enhancements involves the modulation of several key neurotransmitter systems. By binding to nAChRs, nicotine stimulates the release of:

Acetylcholine: This neurotransmitter is crucial for learning and memory processes, and increased levels may contribute to enhanced attention and cognitive function. youtube.comnih.gov

Dopamine: Increased dopamine levels in brain regions like the nucleus accumbens are linked to nicotine's rewarding effects but also play a role in motivation and focus. youtube.comtroscriptions.com

Norepinephrine: The release of norepinephrine can lead to heightened arousal and alertness. youtube.com

Studies have also investigated nicotine's potential in the context of neurodegenerative diseases. Research suggests that nicotine may improve cognitive impairment in conditions such as Alzheimer's disease and memory impairment in Parkinson's disease by modulating signaling pathways that regulate learning and memory. nih.govtroscriptions.com Furthermore, nicotine has been found to influence chromatin modification by inhibiting histone deacetylases, leading to transcriptional changes in genes related to memory. nih.gov

| Cognitive Domain Affected | Primary Receptors Involved | Key Neurotransmitters Released | Associated Cognitive Outcome |

|---|---|---|---|

| Attention | α4β2-nAChR, α7-nAChR | Acetylcholine, Dopamine | Enhanced focus and alertness |

| Working Memory | α4β2-nAChR | Dopamine, Acetylcholine | Improved short-term information processing |

| Episodic Memory | α7-nAChR | Acetylcholine | Enhanced recall of personal events |

| Fine Motor Skills | Not fully specified | Dopamine | Improved motor control and reaction time |

Anti-inflammatory Potential (Salicylate Contribution)

The anti-inflammatory properties of this compound are derived from its salicylate component. Salicylates belong to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and have been used for centuries to reduce inflammation. webofjournals.comrxlist.com

The principal mechanism of action for salicylate's anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes. webofjournals.compatsnap.com COX enzymes (with two main forms, COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins (B1171923). webofjournals.comnih.gov Prostaglandins are lipid compounds that act as key mediators in the inflammatory process, contributing to the classic signs of inflammation such as swelling, redness, and pain. patsnap.compatsnap.com By inhibiting COX, particularly the COX-2 isoform which is induced during inflammation, salicylates reduce the synthesis of these pro-inflammatory prostaglandins, thereby diminishing the inflammatory response. patsnap.comresearchgate.net

Beyond COX inhibition, research suggests other mechanisms may contribute to the anti-inflammatory effects of salicylates. These include:

Inhibition of Transcription Factors: Salicylates have been shown to interfere with the activation of nuclear transcription factors like NF-κB, which plays a critical role in the expression of pro-inflammatory genes. nih.gov

Antioxidant Properties: Salicylates can act as scavengers of reactive oxygen species (ROS), which can reduce the oxidative stress associated with inflammation and tissue damage. patsnap.comnih.gov

Interference with Kinase Signaling: Some studies indicate that salicylates can inhibit intracellular signaling pathways, such as the mitogen-activated protein-kinases (MAPK) cascade, which are involved in inflammatory responses. nih.gov

| Mechanism | Target | Effect | Anti-inflammatory Outcome |

|---|---|---|---|

| Enzyme Inhibition | Cyclooxygenase (COX-1 and COX-2) | Blocks conversion of arachidonic acid | Reduced synthesis of prostaglandins patsnap.compatsnap.com |

| Transcriptional Regulation | Nuclear Factor kappa B (NF-κB) | Inhibits activation | Decreased expression of pro-inflammatory genes nih.gov |

| Antioxidant Activity | Reactive Oxygen Species (ROS) | Scavenges free radicals | Mitigation of oxidative stress at inflammatory sites patsnap.com |

Toxicological Research of Nicotine Salicylate

Acute Toxicity Studies

Acute toxicity studies investigate the adverse effects of a substance following a single exposure or multiple exposures over a short period. For nicotine (B1678760) salicylate (B1505791), research has focused on its high toxicity via several exposure routes and has drawn comparisons with nicotine freebase.

Routes of Exposure and Systemic Effects

Nicotine salicylate is classified as a highly toxic substance, capable of causing severe health effects or fatality through oral, dermal, and inhalation routes. scbt.comnoaa.govnih.gov

Oral Ingestion: Accidental ingestion can lead to severely toxic effects. scbt.com Initial symptoms may manifest within 15 minutes and include a burning sensation in the mouth and throat, followed by gastrointestinal distress such as nausea, vomiting, abdominal pain, and diarrhea. scbt.com

Dermal Contact: The compound can be absorbed through the skin, potentially leading to systemic toxicity that may be fatal. scbt.com

Inhalation: Inhalation of this compound dust is considered toxic and can produce adverse effects. noaa.govnih.gov

Systemic effects following a significant exposure can be severe and multi-faceted. The central nervous system (CNS) may initially be stimulated, leading to agitation, confusion, dizziness, and headache, but can progress to depression, convulsions, and coma. scbt.com Other systemic cholinergic effects include sweating, increased salivation, and bronchial secretions. scbt.com Cardiovascular effects can involve a transient increase in blood pressure followed by hypotension and bradycardia. scbt.com In severe cases, respiratory distress can progress to respiratory arrest and cardiovascular collapse, which may result in death. scbt.com

Table 1: Acute Toxicity Estimates (ATE) for this compound

| Exposure Route | Acute Toxicity Estimate (ATE) |

|---|---|

| Oral | 5 mg/kg bw |

| Dermal | 5 mg/kg bw |

| Inhalation (dusts or mists) | 0.05 mg/L |

Data sourced from harmonized CLP classification for nicotine salts.

Subchronic and Chronic Toxicity Studies

Subchronic and chronic toxicity studies are performed over longer periods to determine the effects of repeated or continuous exposure to a substance. Specific toxicological studies evaluating the subchronic and chronic effects of this compound are not extensively available in the public scientific literature. However, information on the constituent parts—nicotine and salicylates—provides context for potential target organs.

Organ-Specific Pathological Changes

There is a lack of specific data detailing organ-specific pathological changes resulting from long-term exposure to this compound. Chronic exposure to salicylates as a class of chemicals has been associated with metabolic disturbances, central nervous system issues, and kidney damage. scbt.com Chronic nicotine poisoning has been linked to digestive and nutritional disturbances and peripheral vasoconstriction. scbt.com In a study involving repeated intratracheal instillation of nicotine in rats, observed chronic effects included strong inflammation, edema, and fibrosis in the lungs. nih.gov However, these findings relate to the separate components and not the this compound salt itself.

Cellular and Molecular Toxicology

In-vitro research provides insight into the toxicological effects of this compound at the cellular level, particularly when compared to nicotine freebase. A study evaluating the effects of aerosols generated from these compounds on bronchial epithelial cells yielded specific findings regarding inflammation and oxidative stress. nih.gov

The research indicated that while aerosols from this compound had minor cytotoxic effects similar to those of nicotine freebase, there were significant differences in the cellular response. nih.gov this compound aerosols were found to be strongly pro-inflammatory, increasing the production of Interleukin-8 (IL-8), a signaling protein associated with inflammation, by approximately 50% compared to nicotine freebase. nih.gov

Conversely, while another salt, nicotine benzoate (B1203000), caused a significant 1.6-fold increase in 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker for oxidative DNA damage, 8-OHdG concentrations remained unchanged in cells exposed to this compound. nih.gov This suggests that while this compound induces a potent inflammatory response, it does not significantly induce oxidative stress under the tested conditions, potentially due to the antioxidant properties of the salicylate component. nih.gov

Table 3: In-Vitro Cellular Response to this compound vs. Nicotine Freebase Aerosols

| Toxicological Endpoint | This compound Effect (Compared to Nicotine Freebase) |

|---|---|

| Cytotoxicity (LDH Release) | Similar to freebase; minor cytotoxic effects |

| Inflammation (IL-8 Production) | Strongly increased (~50% higher) |

| Oxidative Stress (8-OHdG Production) | No significant change |

Data from an in-vitro study on human bronchial epithelial cells. nih.gov

Cytotoxicity Assessments (e.g., Cell Viability, LDH Release)

Recent in vitro studies investigating the cytotoxic potential of this compound aerosols have shown that this compound exerts minimal direct toxicity on cells when compared to its constituent parts or other nicotine forms. In experiments using A549 lung carcinoma cells, exposure to this compound aerosols did not lead to a significant decrease in cell viability compared to control groups exposed to air. nih.gov

Similarly, the release of lactate dehydrogenase (LDH), a common marker for cell membrane damage and cytotoxicity, was not substantially increased in cells exposed to this compound. nih.gov The levels of released LDH were comparable to those observed after exposure to freebase nicotine, suggesting that the salicylate salt form of nicotine does not significantly enhance acute cytotoxicity. nih.gov These findings indicate that under the tested conditions, this compound has minor cytotoxic effects.

Pro-inflammatory Responses (e.g., IL-8 Production)

While this compound may not be significantly cytotoxic, it has been demonstrated to be a potent inducer of pro-inflammatory responses. Research has shown that aerosols of this compound can strongly increase the production of Interleukin-8 (IL-8), a key chemokine involved in inflammatory processes. nih.gov

In a comparative study, this compound aerosols increased IL-8 production by approximately 50% compared to freebase nicotine. nih.gov This pro-inflammatory effect was more pronounced than that observed for nicotine benzoate, another common nicotine salt, which increased IL-8 production by about 35%. nih.gov This suggests that the salt form of nicotine, and specifically the salicylate moiety, plays a significant role in stimulating an inflammatory response in lung epithelial cells.

Oxidative Stress Induction (e.g., 8-OHdG Production)

Oxidative stress is a key mechanism of cellular injury. A common biomarker for oxidative DNA damage is 8-hydroxy-2'-deoxyguanosine (8-OHdG). Interestingly, studies have found that exposure to this compound does not lead to an increase in the production of 8-OHdG. nih.gov

In the same study that demonstrated its pro-inflammatory effects, 8-OHdG concentrations remained unchanged in cells exposed to this compound. nih.gov This is in stark contrast to nicotine benzoate, which was found to induce a significant 1.6-fold increase in 8-OHdG production compared to freebase nicotine. nih.gov Researchers have suggested that the lack of oxidative effects from this compound could be attributed to the known antioxidant properties of salicylic (B10762653) acid, though this hypothesis requires further investigation. nih.gov

Genotoxicity and Mutagenicity Assessments

The potential for this compound to cause genetic mutations or cancer remains an area with insufficient data for a definitive assessment. scbt.com While there is concern about these possibilities, specific studies on the genotoxicity and mutagenicity of the this compound salt are lacking.

However, research on nicotine, its primary component, has demonstrated genotoxic effects. In vitro studies using the Comet assay have shown that nicotine can induce a dose-dependent increase in DNA damage in human lymphocytes and tonsillar cells. scbt.com Nicotine may also react with nitrates and nitrites under acidic conditions, such as in the stomach, to form potentially carcinogenic N-nitrosamines. scbt.com Given these findings for nicotine, the genotoxic potential of this compound warrants further investigation.

Developmental and Reproductive Toxicology

There is limited research available that specifically investigates the developmental and reproductive effects of this compound. However, the extensive body of research on nicotine provides a basis for concern. Evidence from animal studies suggests that human exposure to nicotine may result in developmental toxicity. scbt.com

Teratogenic Effects in Animal Models

While studies specifically using this compound are not available, exposure to nicotine itself for prolonged periods may cause physical defects in the developing embryo (teratogenesis). scbt.com Animal studies have shown that nicotine acts as a nervous system teratogen. scbt.com In rat embryos, nicotine exposure has been linked to intrauterine growth retardation, impaired development of the forebrain and branchial arches, and cellular disruption in the neuroepithelium. scbt.com These effects could potentially lead to conditions like microcephaly and cleft palate in term fetuses. scbt.com

Prenatal Exposure and Neurodevelopmental Outcomes

Chronic prenatal exposure to nicotine is associated with a range of adverse neurodevelopmental outcomes. scbt.comnih.gov Nicotinic receptors are expressed early in the development of the fetal nervous system, and their premature activation by nicotine can lead to long-term disruption. scbt.com

Clinical and pre-clinical research demonstrates that nicotine exposure during pregnancy may heighten the risk for neurodevelopmental disorders such as Attention-Deficit Hyperactivity Disorder (ADHD), anxiety, and depression. nih.govnih.gov It is also associated with alterations in the infant's brain circuitry, neurotransmitter response, and brain volume. nih.govnih.gov Children whose mothers smoke during pregnancy have a higher incidence of attention deficit disorders, and animal models have shown analogous neurobehavioral abnormalities following prenatal nicotine exposure. scbt.com

Table of Compounds

| Compound Name |

|---|

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) |

| Interleukin-8 (IL-8) |

| Lactate dehydrogenase (LDH) |

| N-nitrosamines |

| Nicotine |

| Nicotine Benzoate |

| This compound |

| Salicylic acid |

Comparative Toxicological Profiles of Nicotine Salts

The organic acid used to form a nicotine salt can significantly influence its toxicological effects. For instance, in studies using human lung epithelial cells (A549), aerosols from both this compound and nicotine benzoate were found to be more proinflammatory than freebase nicotine, strongly increasing the production of the inflammatory marker IL-8. nih.gov Specifically, nicotine benzoate and this compound aerosols increased IL-8 production by approximately 35% and 50%, respectively, compared to freebase nicotine. nih.gov

However, the type of organic acid also determines other toxicological endpoints. The same study found that while nicotine benzoate induced significant oxidative stress, indicated by an increase in 8-hydroxy-2'-deoxyguanosine (8-OHdG) levels, this compound did not produce the same effect. nih.gov This lack of oxidative effect from this compound may be attributable to the known antioxidant properties of salicylic acid. nih.gov

Cytotoxicity studies on human lung cells have shown varied results depending on the nicotine salt. coresta.orgcoresta.org While some nicotine salts exhibit higher cytotoxicity than freebase nicotine, others show lower cytotoxicity. coresta.orgcoresta.org This highlights that the biological toxicity of different nicotine salts can be quite different. coresta.org For example, one study found that while nicotine salts did not decrease cell viability compared to the freebase form, both this compound and benzoate did induce a strong inflammatory response. nih.gov

Furthermore, the choice of acid can impact the concentration of toxic metals in aerosols. Lactic acid salts of nicotine have been shown to increase the transfer of toxic metals like nickel, zinc, and copper into electronic cigarette aerosols compared to benzoic or levulinic acid salts. mdpi.com

Table 1: Comparative In Vitro Effects of Nicotine Formulations on A549 Lung Cells

| Nicotine Formulation | Effect on Cell Viability (vs. Control) | Effect on IL-8 Production (vs. Freebase Nicotine) | Effect on Oxidative Stress (8-OHdG) (vs. Freebase Nicotine) |

|---|---|---|---|

| Freebase Nicotine | No significant change | Baseline | Baseline |

| This compound | No significant change | ~50% Increase | No significant change |

| Nicotine Benzoate | No significant change | ~35% Increase | Significant increase |

The heating process involved in generating aerosols from e-liquids can lead to the formation of new thermal decomposition compounds, which may have harmful effects. nih.govresearchgate.net When heated, this compound, like other organic materials, can produce toxic fumes, including carbon monoxide and oxides of nitrogen. nih.govchemicalbook.comnih.govnoaa.gov

The thermal stability of nicotine salts is generally greater than that of freebase nicotine. frontiersin.org Studies have shown that nicotine salts release nicotine at temperatures between 150°C and 260°C, whereas freebase nicotine's main decomposition temperature ranges from 80°C to 180°C. frontiersin.org This suggests that at lower vaping temperatures (below 150°C), nicotine from salts is likely transferred to the aerosol in its protonated form. frontiersin.org

The pyrolysis products of nicotine salts can include nicotine, acid anhydrides, carboxylic acids, and N-heterocyclic compounds. frontiersin.org The specific composition of these degradation products can differ between nicotine salts, potentially leading to different toxicological outcomes. nih.gov For example, it's hypothesized that the pattern of thermal degradation products from this compound and benzoate may differ in their composition of carbonyls and volatile organic compounds (VOCs). nih.gov However, detailed chemical characterization studies are needed to confirm this. nih.gov Research has shown that forming a condensation aerosol by volatilizing a heat-stable nicotine meta-salicylate composition can result in less than 10% nicotine degradation products. google.comgoogleapis.com

The solvents in e-liquids, such as propylene (B89431) glycol (PG) and vegetable glycerin (VG), also undergo thermal degradation, producing hazardous carbonyls like formaldehyde and acetaldehyde. nih.govpdx.edu Additives can catalyze this degradation. nih.gov The coil resistance and temperature of the vaping device also play a crucial role in the formation of these thermal degradation products. cdc.gov

Interactions with Biological Systems

Once in the bloodstream, salicylates are known to bind to proteins, particularly albumin. scbt.com The extent of this protein binding is dependent on concentration. scbt.com Nicotine itself is also subject to plasma protein binding. An increase in plasma protein binding can lower the maximum concentration of unbound nicotine in the arterial plasma, which in turn reduces the amount of nicotine delivered to the brain. nih.gov This alteration in nicotine disposition could influence consumption patterns and exposure responses. nih.gov While the specific binding dynamics of the intact this compound salt are not extensively detailed, the binding characteristics of its constituent parts—nicotine and salicylate—are established.

Nicotine is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2A6, into cotinine, which is then further metabolized. scbt.comoup.com The form of nicotine administered (salt vs. freebase) may lead to differential effects on metabolism. dntb.gov.ua Some studies suggest that the rate of drug metabolism can influence reinforcement-related behavior in animal models. nih.gov

Research in rats has indicated that the metabolic rate and clearance of nicotine were lower for freebase nicotine compared to several nicotine salts, suggesting higher retention of nicotine in the body from the freebase form in that specific model. researchgate.netnih.gov However, other studies have found that nicotine salt formulations can lead to higher and faster nicotine absorption compared to freebase nicotine. researchgate.netoup.com

Chronic exposure to salicylates can lead to metabolic problems. scbt.com High doses can cause disturbances in blood chemistry, including respiratory alkalosis due to stimulation of the respiratory center, followed by metabolic acidosis. scbt.com Salicylates can also affect glucose metabolism, potentially causing either hypoglycemia or hyperglycemia. scbt.com Certain chemical additives found in tobacco products may act as inhibitors of CYP2A6, the enzyme responsible for nicotine metabolism. nih.gov By slowing the degradation of nicotine, these inhibitors could maintain higher blood levels of nicotine for longer periods. nih.gov

Neurobiological Research of Nicotine Salicylate

Neurophysiological Transformations

Continuous exposure to nicotine (B1678760), including in its salt form, induces significant and lasting changes in the brain's structure and function. These transformations underpin the development of nicotine dependence.

Chronic administration of nicotine leads to profound neuroadaptations within the brain's neuronal circuits. A primary long-term effect is the upregulation of nicotinic acetylcholine (B1216132) receptors (nAChRs), the primary targets of nicotine. pnas.orgwikipedia.org Initially, nicotine activates these receptors, but with continuous exposure, the receptors become desensitized, or less responsive. youtube.com In response, the brain compensates by increasing the number of nAChRs, a phenomenon known as upregulation. pnas.orgyoutube.com This increase is particularly noted for the α4β2 nicotinic receptor subtype, which is central to mediating nicotine dependence. wikipedia.orgnih.gov

These neuroadaptive changes disrupt the normal functioning of brain circuits that regulate cognitive functions such as attention and learning, as well as mood and impulse control. wikipedia.orgmdanderson.org The dysregulation of these circuits is a key factor in the transition from casual use to dependence, as the brain adapts to the constant presence of the drug.

Nicotine salicylate (B1505791), by delivering nicotine to the brain, significantly alters the patterns of neurotransmission. Upon binding to nAChRs, nicotine triggers the release of a variety of neurotransmitters. youtube.com This widespread impact is responsible for nicotine's complex psychoactive effects.

The most critical neurotransmitter system affected is the dopaminergic system. Nicotine stimulates the release of dopamine (B1211576) in brain regions associated with reward and pleasure, which is a cornerstone of its addictive potential. nih.govnih.gov Beyond dopamine, nicotine also modulates the release of:

Acetylcholine: Enhances cognitive functions like memory and attention. youtube.com

Norepinephrine (B1679862): Contributes to arousal and appetite suppression. wikipedia.orgyoutube.com

Serotonin: Influences mood and anxiety levels. wikipedia.orgnih.gov

Glutamate: A primary excitatory neurotransmitter involved in learning and memory. wikipedia.org

GABA (gamma-aminobutyric acid): The main inhibitory neurotransmitter, which nicotine can also influence, contributing to its anxiolytic effects. wikipedia.orgnih.gov

Research indicates that different nicotine salts can increase the release of dopamine in the nucleus accumbens more effectively than nicotine freebase alone. nih.govfrontiersin.org This enhanced dopamine release provides a neurobiological basis for the potentially higher satisfaction and dependence associated with nicotine salt formulations. nih.gov

| Neurotransmitter | Primary Associated Effects of Nicotine-Induced Release |

|---|---|

| Dopamine | Reward, pleasure, reinforcement, motivation. nih.govnih.gov |

| Acetylcholine | Enhanced attention, learning, and memory. wikipedia.orgyoutube.com |

| Norepinephrine | Increased arousal and alertness, appetite suppression. wikipedia.org |

| Serotonin | Mood regulation, anxiety modulation. nih.gov |

| Glutamate | Excitation, synaptic plasticity, learning. wikipedia.org |

| GABA | Inhibition, reduction of anxiety and tension. nih.gov |

Addiction and Dependence Mechanisms

The addictive potential of any nicotine product is rooted in its ability to establish and maintain drug-seeking behavior. Nicotine salts, including salicylate, possess characteristics that strongly influence these mechanisms.

Reinforcement is the process by which a substance increases the probability of behaviors that lead to its consumption. Nicotine is a powerful reinforcer, and its salt forms may enhance this effect. Animal studies have demonstrated that certain nicotine salts can result in greater reinforcement-related behaviors compared to freebase nicotine. nih.gov For instance, in self-administration models, rats showed more pronounced drug-seeking behavior for nicotine salts. nih.govnih.gov

The heightened reinforcing properties of nicotine salts are often attributed to their pharmacokinetic profile. Formulations like nicotine salicylate allow for faster and more efficient absorption of nicotine into the bloodstream, leading to a rapid spike in brain nicotine levels. freesmo.co.uk This rapid delivery strengthens the association between the behavior (e.g., inhalation) and the rewarding sensation, thereby increasing the reinforcement effect. freesmo.co.uk

As the brain adapts to the presence of nicotine, its absence leads to a withdrawal syndrome, a key component of dependence. This syndrome is characterized by strong cravings and a range of negative affective states, including irritability, anxiety, and dysphoria. nih.gov Craving, the intense urge to use the drug, is a primary driver of relapse.

When a dependent user stops taking nicotine, the altered neuronal circuits and neurotransmitter systems become dysfunctional. The drop in dopamine levels in the reward pathway contributes to a state of hedonic dysregulation, where the ability to experience pleasure from natural rewards is diminished, intensifying the craving for nicotine. nih.gov

Interestingly, some research suggests that withdrawal-induced anxiety symptoms may be less severe in animal models exposed to certain nicotine salts compared to freebase nicotine. nih.gov However, the rapid absorption and higher nicotine delivery associated with salts can also strengthen the cycle of craving and use, potentially making it more difficult to quit in the long term. freesmo.co.ukedgevaping.com

The core mechanism of nicotine addiction lies in its profound influence on the brain's reward system, particularly the mesolimbic dopamine pathway. nih.gov This pathway includes dopaminergic neurons originating in the ventral tegmental area (VTA) that project to the nucleus accumbens (NAc). nih.govnih.gov

Nicotine, delivered via this compound, acts on nAChRs located on these VTA neurons, causing them to increase their firing rate and release more dopamine into the NAc. nih.govclinpgx.org This surge of dopamine is interpreted by the brain as a rewarding event, producing feelings of pleasure and satisfaction. nih.govfrontiersin.org

Studies specifically investigating various nicotine salts have confirmed their potent effect on this system. Using in vivo monitoring, researchers observed that different nicotine salts (including benzoate (B1203000), tartrate, and citrate) all increased dopamine release in the nucleus accumbens, and their ability to do so was higher than that of nicotine alone. nih.govnih.gov The magnitude of this dopamine increase was found to be directly proportional to the level of nicotine in the blood, highlighting the efficiency of nicotine salt delivery. nih.gov This enhanced stimulation of the dopaminergic reward pathway provides a clear neurobiological mechanism for the high addictive potential of nicotine salt formulations. nih.gov

| Neurobiological Effect | Comparison: Nicotine Salts vs. Freebase Nicotine | Relevance to Addiction |

|---|---|---|

| Dopamine Release in NAc | Generally higher and more efficient with nicotine salts. nih.govfrontiersin.org | Enhances the primary rewarding and pleasurable effects of nicotine, strengthening reinforcement. |

| Reinforcement Behavior | Animal models show greater reinforcement-related behaviors for nicotine salts. nih.gov | Indicates a higher potential for the substance to promote compulsive drug-seeking and use. |

| Withdrawal-Induced Anxiety | Some animal studies suggest lower anxiety with nicotine salts compared to freebase. nih.gov | This complex finding may relate to pharmacokinetic differences, but does not diminish overall dependence potential. |

| Neuronal Circuit Adaptation | Both forms cause long-term upregulation of nAChRs. pnas.org | Underlies the development of tolerance and physical dependence. |

Based on a thorough review of the available scientific literature, it is not possible to generate an article that focuses solely on the chemical compound “this compound” according to the specific and detailed neurobiological outline provided.

The existing body of research extensively covers the neurobiological effects of nicotine . However, there is a significant lack of studies specifically investigating This compound in the context of:

Up-regulation and desensitization of nicotinic acetylcholine receptors (nAChRs)

Synaptic plasticity modulation

Its potential in neurodegenerative conditions

Its effects on neural stem cells and neurogenesis

Its impact on blood-brain barrier function

Its association with cognitive impairment and learning/memory

This compound is a salt form of nicotine. In biological systems, it is understood to dissociate into nicotine and salicylic (B10762653) acid. Consequently, the neurobiological activity attributed to this compound is primarily driven by the nicotine molecule itself, and this is how it is investigated in research. The scientific literature does not differentiate the specific cellular and molecular mechanisms outlined in your request for this compound versus other forms of nicotine.

Generating content under the strict constraint of focusing "solely on the chemical Compound 'this compound'" would require extrapolating findings from research on nicotine and presenting them as if they were specific findings about this compound. This would be scientifically inaccurate and misleading. Therefore, to maintain scientific integrity and adhere to the instructions, the requested article cannot be produced.

Analytical Methodologies for Nicotine Salicylate Research

Quantification of Nicotine (B1678760) and Salicylate (B1505791) in Complex Matrices

The quantification of nicotine and salicylate, often in the presence of other compounds within a complex matrix such as e-liquids or pharmaceutical formulations, necessitates the use of sophisticated separation and detection techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

HPLC is a widely used technique for the analysis of nicotine and its salts due to its versatility and applicability to non-volatile and thermally sensitive compounds. rsc.orgnih.gov A key advantage of HPLC is the ability to simultaneously separate and quantify both nicotine and its counterions, like salicylate, in a single analytical run. chromatographyonline.com

One approach utilizes a tri-mode column that combines anion-exchange, cation-exchange, and reversed-phase properties. chromatographyonline.com This allows for the retention and separation of the basic nicotine molecule and the acidic salicylate counterion. chromatographyonline.com The separation can be optimized by adjusting the mobile phase's buffer concentration, pH, and organic solvent content. chromatographyonline.com For detection, a Diode-Array Detector (DAD) or a UV detector can be employed, with specific wavelengths chosen for optimal absorbance of nicotine and salicylate. thermofisher.comicm.edu.pl For instance, a phosphate (B84403) buffer system can be used for isocratic elution with UV detection at 210 nm, or alternatively at 258 nm for nicotine and 296 nm for salicylate. thermofisher.com

A simple and rapid HPLC-PDA (Photodiode Array Detection) method has been developed for the quantification of nicotine in e-liquids, demonstrating excellent linearity. icm.edu.pl The development of such methods often involves investigating parameters like flow rate, temperature, pH, and the mobile phase gradient to achieve the best resolution. lu.se For instance, a study developing a UHPLC (Ultra-High-Performance Liquid Chromatography) method for a nicotine nasal spray investigated these parameters to create a greener method with significantly reduced solvent consumption. lu.se

Table 1: Example HPLC Method Parameters for Nicotine Salicylate Analysis This table is interactive and based on data from cited research.

| Parameter | Condition | Source |

| Column | Acclaim® Trinity™ P1, 3 µm, 3 x 50 mm | chromatographyonline.com |

| Mobile Phase | 25% acetonitrile (B52724) and a pH 6.3 sodium phosphate buffer | chromatographyonline.com |

| Flow Rate | 0.60 mL/min | chromatographyonline.com |

| Temperature | 30 °C | chromatographyonline.com |

| Detection | UV at 210 nm | chromatographyonline.comthermofisher.com |

| Retention Time (Nicotine) | 2.15 min | thermofisher.com |

| Retention Time (Salicylate) | 3.16 min | thermofisher.com |

Gas Chromatography (GC) with Various Detectors

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is another powerful tool for the analysis of nicotine. farmaciajournal.comarabjchem.org This method is highly sensitive and specific, making it suitable for quantifying nicotine in various samples, including tobacco leaves and e-liquids. arabjchem.orgnih.gov Sample preparation for GC analysis often involves extraction with a suitable solvent, such as methanol or a methanol/dichloromethane mixture. farmaciajournal.comresearchgate.net

For the analysis of nicotine salts, a GC-MS approach can be used to quantify both the nicotine and the organic acid component. rsc.org While some organic acids may require derivatization for GC analysis, methods have been developed to quantify them without this step. rsc.orgbohrium.com The choice of the GC column is critical for achieving good separation; for instance, a DB-624 UI column has been found suitable for the analysis of nicotine salts. bohrium.com

Method validation for GC-MS analysis of nicotine typically includes assessing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). farmaciajournal.comnih.gov Studies have shown that GC-MS methods can achieve high linearity and low detection limits, making them robust for quality control purposes. nih.gov